molecular formula C12H9BrFNO2 B1470132 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid CAS No. 1525745-82-7

1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1470132
CAS No.: 1525745-82-7
M. Wt: 298.11 g/mol
InChI Key: SJCGKIGQFQZEKZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid is a synthetic organic compound that features a pyrrole ring substituted with a 3-bromo-4-fluorobenzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of benzyl derivatives, followed by coupling with a pyrrole derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form other derivatives or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can yield corresponding oxidized or reduced products.

Scientific Research Applications

1-(3-Bromo-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study the interactions with proteins or other biomolecules.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its target, leading to desired biological effects.

Comparison with Similar Compounds

    4-Fluorobenzyl bromide: A related compound with similar substitution patterns on the benzyl group.

    3-Bromo-4-fluorobenzyl bromide: Another closely related compound with both bromine and fluorine substitutions.

Uniqueness: 1-(3-Bromo-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of both a pyrrole ring and a carboxylic acid group, which can confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO2/c13-10-5-8(1-2-11(10)14)6-15-4-3-9(7-15)12(16)17/h1-5,7H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCGKIGQFQZEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=CC(=C2)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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